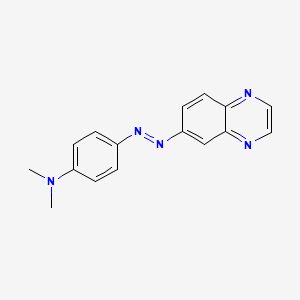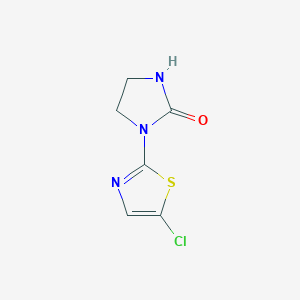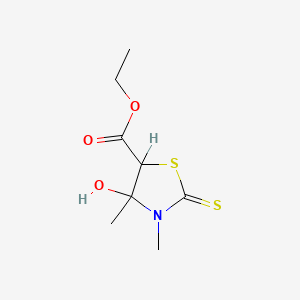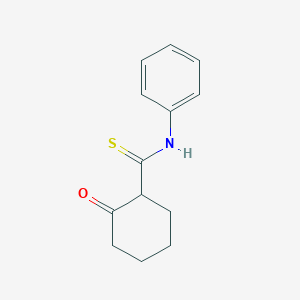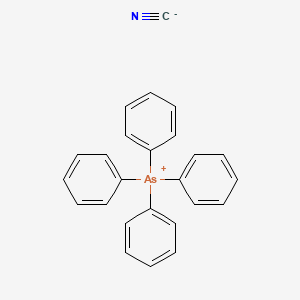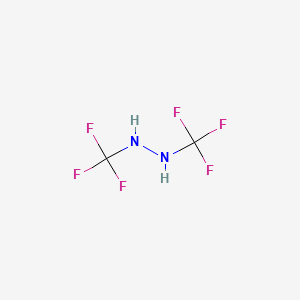
1,2-Bis(trifluoromethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(trifluoromethyl)hydrazine is an organofluorine compound characterized by the presence of two trifluoromethyl groups attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(trifluoromethyl)hydrazine can be synthesized through several methods. One common approach involves the thermal decomposition of tert-butyl bis(trifluoromethyl)carbamate or a solution of bis(trifluoromethyl)carbamic acid azide in the presence of water . Another method includes the reaction of perfluoro-2-aza-propene, bis(trifluoromethyl)ketene, and hexafluoroacetone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and safety measures.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Scientific Research Applications
1,2-Bis(trifluoromethyl)hydrazine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethyl)hydrazine involves its interaction with various molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(trifluoromethyl)hydrazine: This compound is similar in structure but has both trifluoromethyl groups attached to the same nitrogen atom.
Trifluoromethylhydrazine: A simpler compound with only one trifluoromethyl group attached to the hydrazine moiety.
Uniqueness
1,2-Bis(trifluoromethyl)hydrazine is unique due to the presence of two trifluoromethyl groups attached to different nitrogen atoms. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in organic synthesis and materials science .
Properties
CAS No. |
14848-78-3 |
|---|---|
Molecular Formula |
C2H2F6N2 |
Molecular Weight |
168.04 g/mol |
IUPAC Name |
1,2-bis(trifluoromethyl)hydrazine |
InChI |
InChI=1S/C2H2F6N2/c3-1(4,5)9-10-2(6,7)8/h9-10H |
InChI Key |
DYIRIKGQTBBWIX-UHFFFAOYSA-N |
Canonical SMILES |
C(NNC(F)(F)F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


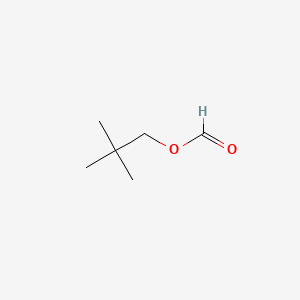
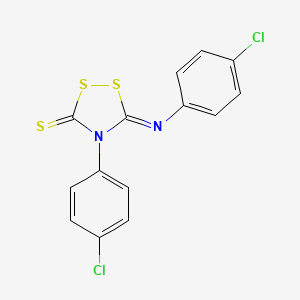


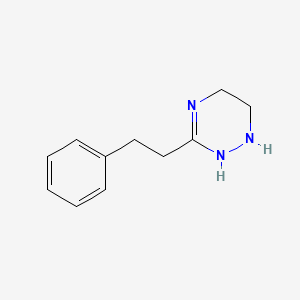
![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
